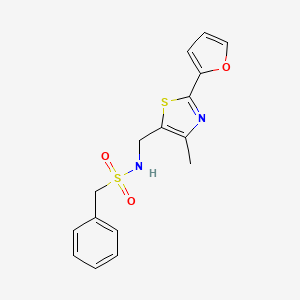
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide, also known as FMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMT is a thiazole-based compound that has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Applications De Recherche Scientifique
Antimicrobial Activity
The furan and thiazole moieties present in the compound are known to exhibit antimicrobial properties. Furan derivatives, in particular, have been recognized for their effectiveness against both gram-positive and gram-negative bacteria . The compound’s potential as an antimicrobial agent can be explored further to develop new treatments for infections where current drugs are ineffective due to resistance.
Cancer Research
Compounds containing furan rings have been studied for their therapeutic potential against certain types of tumors . The presence of electron-donating nitrogen and oxygen atoms in heterocyclic derivatives like this compound suggests it could be valuable in cancer research, particularly in the synthesis of novel chemotherapeutic agents.
Coordination Chemistry
The compound’s ability to act as a ligand and form complexes with various metals can be utilized in coordination chemistry. Such complexes can be significant due to their stability and potential applications in catalysis, as well as their biological activities .
Drug Design and Development
The structural flexibility and diverse donor groups present in the compound make it a candidate for drug design and development. Its potential to interact with proteins and amino acids through the azomethine nitrogen (C=N) can be leveraged to create drugs with specific targets within biological systems .
Material Science
The electronic properties of the compound, such as the HOMO and LUMO energies, can be of interest in material science. These properties can influence the design of new materials with specific electronic or photonic characteristics .
Enzyme Inhibition
The compound has shown potential in enzyme inhibition, which is a crucial aspect of drug action. Low doses of similar compounds have demonstrated dose-dependent inhibition of enzymes, which could be explored for the development of new inhibitors .
Propriétés
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-12-15(22-16(18-12)14-8-5-9-21-14)10-17-23(19,20)11-13-6-3-2-4-7-13/h2-9,17H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIPKDAWCLBWTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

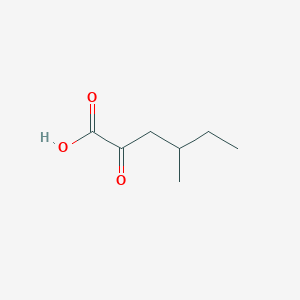
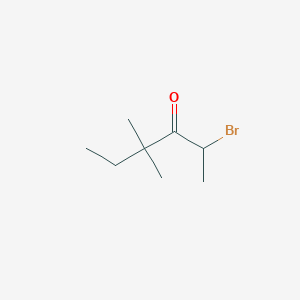

![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2359556.png)
![2-(2-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2359557.png)
![3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid](/img/structure/B2359559.png)

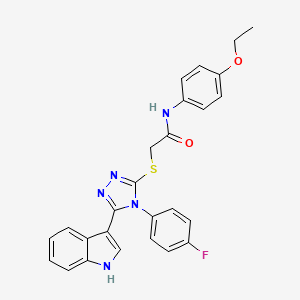
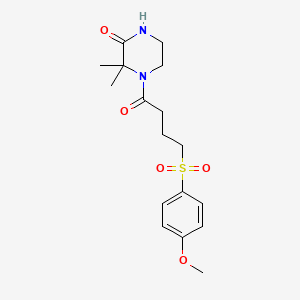
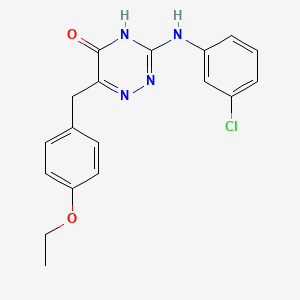

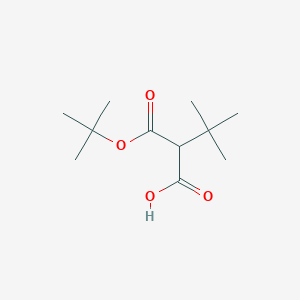

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2359575.png)